2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide

Description

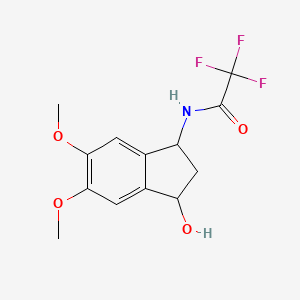

2,2,2-Trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a fluorinated acetamide derivative featuring a 2,3-dihydro-1H-indene core substituted with hydroxyl (3-position), methoxy (5- and 6-positions), and a trifluoroacetamide group at the 1-position. The trifluoroacetamide moiety confers strong electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions .

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c1-20-10-3-6-7(4-11(10)21-2)9(18)5-8(6)17-12(19)13(14,15)16/h3-4,8-9,18H,5H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISVZQDTSKRCPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CC(C2=C1)NC(=O)C(F)(F)F)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-indene with trifluoroacetic anhydride in the presence of a suitable base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pain and inflammation.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and synthetic methodologies.

Substituent Variations on the Indene Core

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 117391-20-5)

- Structure : Differs by replacing the 3-hydroxy group with a ketone (3-oxo) and lacking methoxy substituents.

- Molecular Formula: C₁₁H₈F₃NO₂ (MW 243.19).

- The absence of methoxy groups simplifies the aromatic system, which may alter electronic properties and reactivity .

N-(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS 601487-90-5)

- Structure : Features ethyl groups at the 5- and 6-positions instead of methoxy, with a trifluoroacetamide at the 2-position.

- Molecular Formula: C₁₅H₁₈F₃NO (MW 285.3).

- Key Differences : Ethyl substituents increase hydrophobicity, reducing polarity and solubility in polar solvents. The indene substitution pattern (2-position vs. 1-position) may influence conformational flexibility and binding affinity in biological systems .

2,2,2-Trifluoro-N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)acetamide

- Structure : Incorporates a boronate ester at the 6-position.

- Key Differences : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthetic chemistry. This functional group is absent in the target compound, limiting its utility in metal-catalyzed transformations .

Acyl Group Modifications

N-(5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)isobutyramide (Compound 3)

- Structure : Replaces trifluoroacetamide with isobutyramide.

- Key Differences : The isobutyramide group lacks fluorine atoms, reducing electron-withdrawing effects and metabolic stability. This analog was synthesized using Er(OTf)₃ in acetonitrile, achieving 92% yield, whereas trifluoroacetamide derivatives often require specialized catalysts (e.g., Cp₂Zr(H)Cl) .

N-(5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Solubility Trends |

|---|---|---|---|

| Target Compound | Not explicitly reported | 3-OH, 5,6-OMe, 1-CF₃CONH | High polarity (due to –OH, –OMe) |

| 3-Oxo analog (CAS 117391-20-5) | 243.19 | 3-Oxo, 1-CF₃CONH | Moderate polarity |

| 5,6-Diethyl analog (CAS 601487-90-5) | 285.3 | 5,6-Et, 2-CF₃CONH | Low polarity (hydrophobic) |

Biological Activity

2,2,2-Trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a compound with potential therapeutic applications. Its unique structural characteristics, including the trifluoromethyl group and methoxy substituents, suggest interesting biological properties. This article reviews its biological activity based on available literature and research findings.

- Molecular Formula : C13H14F3N2O4

- Molar Mass : 305.25 g/mol

- CAS Number : 861209-51-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various enzymes and receptors. Key findings include:

-

Inhibition of Acetylcholinesterase (AChE) :

- The compound exhibits inhibitory effects on human AChE, which is crucial for neurotransmission. Kinetic studies suggest a slow-binding inhibition mechanism characterized by an initial rapid binding followed by a slower establishment of equilibrium .

- The inhibition kinetics indicate that the compound binds to the active site of AChE, leading to acylation of the active serine residue. This process results in a hemiketal formation that disrupts enzyme activity over time .

- Effects on G Protein-Coupled Receptors (GPCRs) :

- Potential Neuroprotective Effects :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Kinetic Studies :

- Molecular Modeling :

- Comparative Analysis :

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the inden scaffold. For example, the trifluoroacetamide group can be introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Key parameters to optimize include:

- Catalyst selection : Use palladium-based catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve yields .

- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Temperature control : Stepwise heating (e.g., 60–80°C for amide bond formation) minimizes side reactions .

Characterization of intermediates via H/C NMR and LC-MS is critical to monitor progress .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H/C NMR can resolve stereochemistry at the 3-hydroxy and 5,6-dimethoxy positions. F NMR confirms trifluoroacetamide integrity .

- X-ray Crystallography : Resolves absolute configuration of the dihydroindenyl core .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .

- HPLC-PDA : Purity >95% is achievable using C18 columns with methanol/water gradients (0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological interactions, and what parameters should guide docking studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) requires:

- Target selection : Prioritize receptors with known affinity for indenyl or trifluoroacetamide motifs (e.g., kinase enzymes) .

- Force fields : AMBER or CHARMM for ligand flexibility .

- Solvation effects : Include implicit solvent models (e.g., PBSA) to refine binding energy calculations .

Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-analysis : Systematically compare datasets across studies, focusing on variables like assay type (e.g., cell viability vs. enzyme inhibition) and concentration ranges .

- Dose-response curves : Re-evaluate IC values using standardized protocols (e.g., NIH/NCATS guidelines) .

- Structural analogs : Benchmark against related compounds (e.g., ACI-INT-470, a trifluoroacetamide derivative) to identify structure-activity trends .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

- Methodological Answer :

- Hydrolysis studies : Monitor stability in aqueous buffers (pH 4–9) at 25–50°C; use LC-MS to detect degradation products (e.g., deacetylated indenyl derivatives) .

- Photolysis : Expose to UV light (254 nm) and quantify half-life via HPLC .

- Soil microcosms : Assess biodegradation using OECD 307 guidelines; measure metabolites via GC-MS .

Q. How can stability issues (e.g., hygroscopicity or oxidation) be mitigated during long-term storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to vials .

- Periodic QC : Reassess purity every 6 months via HPLC and thermal analysis (DSC/TGA) .

Q. What strategies improve regioselectivity during functionalization of the dihydroindenyl core?

- Methodological Answer :

- Directing groups : Install temporary protecting groups (e.g., TBS for the 3-hydroxy moiety) to steer electrophilic substitutions .

- Metal-mediated reactions : Use Pd(OAc) with ligands (XPhos) for C–H activation at the 5,6-dimethoxy positions .

Q. How can in vivo pharmacological studies be designed to evaluate therapeutic potential?

- Methodological Answer :

- Animal models : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetics (IV/PO administration) .

- Toxicology : Conduct OECD 423 acute toxicity assays; monitor liver/kidney biomarkers .

- Formulation : Optimize bioavailability via nanoemulsions or cyclodextrin complexes .

Q. What methodologies assess the compound’s potential synergistic effects with existing drugs?

- Methodological Answer :

- Combinatorial screens : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

- Transcriptomics : RNA-seq to identify pathways modulated by combination therapy .

Q. How can regiochemical challenges in synthesizing analogs be addressed using modern catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.